N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
This compound features a unique structure that combines a thiazole ring with an imidazole ring, substituted with dimethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting the thiazole intermediate with an appropriate aldehyde and ammonia or an amine under reflux conditions.
Substitution Reactions: The dimethylphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, using suitable halogenated precursors and catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, Lewis acids, and bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the methoxy group, resulting in different chemical and biological properties.
N-(4-methoxyphenyl)-6-(3,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both dimethylphenyl and methoxyphenyl groups enhances its versatility in various applications.
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-13-9-14(2)11-17(10-13)23-21(26)20-15(3)25-12-19(24-22(25)28-20)16-5-7-18(27-4)8-6-16/h5-12H,1-4H3,(H,23,26) |
InChI Key |
LTRJELCQISIBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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